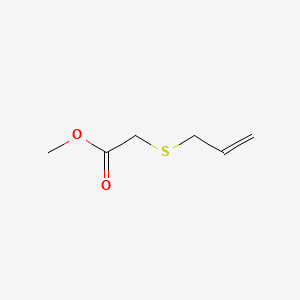

Methyl allylthioacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-prop-2-enylsulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c1-3-4-9-5-6(7)8-2/h3H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIRWMWZYBMPQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90223165 | |

| Record name | Methyl allylthioacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72867-23-3 | |

| Record name | Methyl allylthioacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072867233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 72867-23-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl allylthioacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence, Isolation, and Characterization of Methyl Allylthioacetate from Natural Sources

Presence and Distribution within the Allium Genus

Methyl allylthioacetate is a characteristic volatile compound found within various members of the Allium genus, which encompasses well-known plants like garlic and chives.

Methyl allylthioacetate has been consistently identified as a volatile component in fresh and processed garlic (Allium sativum) nih.govpotravinarstvo.comresearchgate.net. It is one of many sulfur-containing compounds that contribute to the complex aroma and flavor profile of garlic nih.govagr.hr. The compound is formed from the enzymatic and chemical transformations of sulfur-containing precursors present in raw garlic cloves nih.govagr.hr. Its presence has been noted in various forms of garlic, including raw cloves, cooked garlic, and garlic paste nih.govresearchgate.netmdpi.com. Studies have shown that the relative abundance of methyl allylthioacetate can vary significantly among different garlic varieties, highlighting the chemical diversity within the species potravinarstvo.comresearchgate.net.

Beyond garlic, methyl allylthioacetate has also been detected in other Allium species. It has been identified as a component of the essential oil of chives (Allium schoenoprasum L.) vjol.info.vn. Chives are known for their milder, onion-like flavor, and the presence of methyl allylthioacetate contributes to their characteristic aroma ni.ac.rs. Additionally, this compound has been found in the lipid fraction of the bulbs of Allium triquetrum, also known as three-cornered leek cerist.dzcalflora.orgwildstives.co.ukwildwalks-southwest.co.uk. The sulfur compounds in A. triquetrum, including methyl allylthioacetate, constitute a notable percentage of the identified molecules in its lipid extract cerist.dz.

Factors Influencing Methyl Allylthioacetate Profiles in Biological Matrices

The concentration and presence of methyl allylthioacetate in Allium species are not static but are influenced by various biochemical and processing factors.

The production of black garlic, which involves a lengthy aging process at controlled high temperature and humidity, significantly alters the chemical composition of fresh garlic frontiersin.orgnih.govresearchgate.net. During this Maillard reaction-driven process, the pungent allicin (B1665233) in fresh garlic is decomposed and converted into a variety of other compounds nih.gov. Methyl allylthioacetate has been identified as one of the main sulfur compounds present in black garlic extract frontiersin.orgresearchgate.net. Further fermentation of black garlic extract by probiotics like Lactobacillus plantarum and Lactobacillus rhamnosus can also modify the flavor profile, affecting the relative amounts of various volatile compounds, including methyl allylthioacetate frontiersin.orgnih.govresearchgate.net.

Modern food processing technologies can also impact the volatile compound profile of garlic products. High Hydrostatic Pressure (HHP) treatment is a non-thermal processing method used to improve the microbial safety and quality of food products scispace.com. Studies on garlic paste have shown that HHP treatment, especially when combined with whey protein isolate (WPI), can alter the relative levels of flavor compounds researchgate.netmdpi.com. In one study, methyl allylthioacetate was not detected in the original garlic paste but was found in garlic paste treated with WPI and HHP, indicating that these processing steps can lead to its formation researchgate.netmdpi.com. HHP treatment can influence the activity of enzymes like alliinase, which is crucial for the formation of many of garlic's volatile sulfur compounds scispace.com.

Advanced Analytical Methodologies for Detection and Quantification

The identification and quantification of methyl allylthioacetate in complex biological matrices rely on sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most commonly employed method for analyzing volatile compounds in Allium species cdc.gov. This technique allows for the separation of individual volatile components and their subsequent identification based on their mass spectra cdc.govjfda-online.com. Headspace solid-phase microextraction (HS-SPME) is often used as a sample preparation technique to extract and concentrate the volatile compounds from the sample before GC-MS analysis nih.gov. For non-volatile or thermally labile compounds, High-Performance Liquid Chromatography (HPLC) with UV detection is a valuable tool researchgate.net. The choice of analytical method and its specific parameters, such as the type of detector and extraction solvent, can significantly influence the results vjol.info.vncdc.gov.

Data Tables

Table 1: Presence of Methyl Allylthioacetate in Allium Species

| Allium Species | Part of Plant | Reference(s) |

| Allium sativum (Garlic) | Cloves, Paste | nih.govpotravinarstvo.comresearchgate.netresearchgate.netmdpi.com |

| Allium schoenoprasum L. (Chives) | Essential Oil | vjol.info.vn |

| Allium triquetrum (Three-cornered Leek) | Bulbs (Lipid Fraction) | cerist.dz |

Table 2: Influence of Processing on Methyl Allylthioacetate in Garlic

| Processing Method | Product | Effect on Methyl Allylthioacetate | Reference(s) |

| Aging/Fermentation | Black Garlic | Identified as a main sulfur compound | frontiersin.orgresearchgate.net |

| High Hydrostatic Pressure (HHP) with Whey Protein Isolate (WPI) | Garlic Paste | Detected after treatment | researchgate.netmdpi.com |

Table 3: Analytical Methods for the Detection of Methyl Allylthioacetate

| Analytical Technique | Sample Preparation | Application | Reference(s) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Headspace Solid-Phase Microextraction (HS-SPME) | Analysis of volatile compounds in black garlic fermentation broth | nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | - | Analysis of volatile compounds in garlic paste | researchgate.netmdpi.com |

| Gas Chromatography/Mass Spectrometry-Time of Flight (GC/MS-TOF) | - | Analysis of essential oil of Allium schoenoprasum L. | vjol.info.vn |

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile compounds in complex matrices like plant essential oils and extracts. researchgate.netnih.gov This powerful combination allows for the separation of individual components from a mixture, followed by their identification based on their unique mass fragmentation patterns. For organosulfur compounds like those found in Allium species, GC-MS provides the necessary sensitivity and specificity for accurate identification. nih.govchrom-china.comingentaconnect.com

Headspace solid-phase microextraction (HS-SPME) is a modern, solvent-free sample preparation technique ideal for the analysis of volatile and semi-volatile organic compounds. scialert.netscielo.org.co It works by exposing a fused silica (B1680970) fiber coated with a specific stationary phase to the headspace (the gas phase above the sample) of a solid or liquid sample. scielo.org.co Volatile analytes partition from the sample matrix into the headspace and are then adsorbed by the fiber coating. The fiber is subsequently inserted into the hot injector of a gas chromatograph, where the adsorbed compounds are thermally desorbed, separated on the GC column, and detected by the mass spectrometer. docsdrive.com

This technique is particularly effective for analyzing the aroma profiles of Allium species because it minimizes the thermal degradation of sensitive sulfur compounds that can occur with other extraction methods like steam distillation. scialert.netdocsdrive.com The choice of fiber coating is critical and is selected based on the polarity and volatility of the target analytes. scielo.org.co For instance, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatiles. docsdrive.com Studies utilizing HS-SPME/GC-MS have successfully identified methyl allylthioacetate as a component of garlic oil. The optimization of parameters such as extraction time and temperature is crucial for achieving an efficient and reproducible analysis. myfoodresearch.comnih.gov

Table 1: Optimized HS-SPME Parameters for Volatile Compound Analysis in Food Samples

| Parameter | Optimized Condition | Source |

| Fiber Coating | DVB/CAR/PDMS | docsdrive.com |

| Incubation/Equilibrium Time | 30 min | docsdrive.com |

| Incubation/Equilibrium Temp. | 80 °C | docsdrive.com |

| Extraction Time | 30 min | docsdrive.com |

| Desorption Temperature | 250 °C | docsdrive.com |

Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GC/MS-TOF) offers significant advantages for the comprehensive profiling of complex volatile mixtures. acs.orgmdpi.com Unlike quadrupole mass spectrometers, TOF analyzers provide high-speed full spectrum acquisition and superior mass resolution, which is invaluable for separating co-eluting peaks and accurately identifying compounds in a dense matrix. acs.org

The application of GC/MS-TOF has been instrumental in analyzing the essential oil composition of Allium schoenoprasum L. (chives), where methyl allylthioacetate was identified as one of the constituent volatile compounds. The high data acquisition rate of TOF-MS ensures that even very narrow chromatographic peaks are accurately characterized, preventing the loss of information and allowing for a more complete chemical fingerprint of the sample. This capability is crucial for distinguishing between numerous structurally similar organosulfur compounds present in Allium volatiles. acs.orgni.ac.rs

Table 2: Identification of Methyl allylthioacetate in Allium Species by GC-MS Techniques

| Compound Name | Plant Source | Analytical Method | Finding | Citation |

| Methyl allylthioacetate | Allium sativum (Garlic) | SPME-GC-MS | Identified as a volatile component in garlic oil. | myfoodresearch.com |

| Methyl allylthioacetate | Allium schoenoprasum L. (Chives) | GC/MS-TOF | Identified as a component of the essential oil. | ni.ac.rs |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. nih.govfrontiersin.org While GC-MS is excellent for identifying known compounds in a mixture by matching their mass spectra to libraries, NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the de novo determination of its structure. frontiersin.org

For a compound like methyl allylthioacetate, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be used to confirm its structure after isolation.

¹H NMR would reveal the distinct proton environments, such as the singlet for the S-methyl group protons, and the characteristic multiplets for the allyl group's vinyl (-CH=CH₂) and methylene (B1212753) (-S-CH₂-) protons. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR would identify the number of unique carbon atoms, including the carbonyl carbon of the thioester, the methyl carbon, and the three distinct carbons of the allyl group.

2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded protons and carbons, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment would show correlations between protons and carbons over two to three bonds. nih.gov These correlations are crucial for assembling the molecular fragments and confirming the connectivity, for instance, linking the allyl group to the sulfur atom and the methyl group to the carbonyl carbon through the thioester linkage. nih.govfrontiersin.org The purity of the isolated sample can also be assessed by the absence of extraneous peaks in the NMR spectra. rsc.org

Chromatographic Separation Techniques in Compound Isolation and Analysis

The isolation of a pure compound from a complex natural source like garlic or chives is a multi-step process that begins with extraction, followed by chromatographic purification. lcms.czspringernature.com The initial extraction of volatile compounds from Allium species is often achieved through methods like hydrodistillation or steam distillation, which yields an essential oil. researchgate.netnih.govchrom-china.comatamanchemicals.com

Once the crude essential oil is obtained, preparative liquid chromatography is employed to separate the individual components. lcms.czspringernature.comwaters.com Given the complexity of essential oils, which contain dozens of compounds, a single chromatographic run is often insufficient. bohrium.com Techniques such as preparative High-Performance Liquid Chromatography (prep-HPLC) are used for this purpose. springernature.com The process may involve:

Initial Fractionation: The crude oil is first subjected to column chromatography using a stationary phase like silica gel. waters.com A solvent gradient (e.g., from a non-polar solvent like hexane (B92381) to a more polar one like ethyl acetate) is used to elute fractions of decreasing polarity. waters.com

Further Purification: Fractions containing the target compound, as identified by an analytical technique like thin-layer chromatography (TLC) or analytical HPLC, are then subjected to further rounds of purification. waters.com Reversed-phase prep-HPLC, using a C18 column, is a robust and widely used mode for purifying natural products. springernature.com Isocratic methods or focused gradients can be developed to achieve high-purity isolation of the target compound. lcms.czwaters.com

This systematic approach of extraction followed by multi-step chromatographic separation is essential to obtain methyl allylthioacetate in a pure form, suitable for definitive structural characterization by NMR and other spectroscopic methods. springernature.combohrium.com

Synthetic Strategies and Chemical Transformations Involving Allyl Thioacetates

Synthesis of Allyl Thioacetate (B1230152) Analogues and Related Methyl Ester Derivatives

The preparation of allyl thioacetate and its derivatives can be achieved through various chemical transformations. These methods often involve the formation of a carbon-sulfur bond at the allylic position, leveraging the reactivity of allylic substrates.

The Morita–Baylis–Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that produces densely functionalized molecules, typically allylic alcohols, from the coupling of an activated alkene and an electrophile, such as an aldehyde, in the presence of a nucleophilic catalyst. The resulting MBH adducts are versatile intermediates that can be converted into a variety of compounds, including allyl thioacetates.

The general sequence for the synthesis of allyl thioacetate analogues via the MBH reaction involves three main steps:

MBH Reaction: An aldehyde reacts with an activated alkene (e.g., methyl acrylate) in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) to form the MBH adduct.

Acetylation: The hydroxyl group of the MBH adduct is acetylated, typically using acetic anhydride and a catalytic amount of 4-dimethylaminopyridine (DMAP), to form an MBH acetate (B1210297). This step converts the hydroxyl group into a good leaving group.

Nucleophilic Substitution: The MBH acetate is then treated with a sulfur nucleophile, such as potassium thioacetate (KSAc), which displaces the acetate group to yield the corresponding allyl thioacetate.

The synthesis of allyl thioacetates from MBH adducts can be controlled to achieve high levels of regioselectivity and stereoselectivity. The nucleophilic substitution step, in particular, is crucial for determining the final stereochemistry of the product. The reaction of MBH acetates with potassium thioacetate has been shown to proceed via an SN2' mechanism, which involves the attack of the nucleophile at the γ-position relative to the leaving group, leading to a double bond shift.

For example, the reaction of MBH acetates derived from various benzaldehydes and methyl acrylate (B77674) has been reported to produce (Z)-S-2-methoxycarbonyl-3-phenylallyl ethanethioates with high stereoselectivity. rsc.org The stereochemical outcome is influenced by the geometry of the starting MBH acetate and the reaction conditions. The use of specific catalysts and solvents can direct the reaction towards the desired isomer.

Table 1: Examples of Regioselective and Stereoselective Synthesis of Allyl Thioacetate Analogues

| Entry | Aldehyde | Activated Alkene | Product | Stereoselectivity |

|---|---|---|---|---|

| 1 | Benzaldehyde (B42025) | Methyl Acrylate | (Z)-S-2-methoxycarbonyl-3-phenylallyl ethanethioate | (Z)-selective |

To improve the efficiency and reduce waste, one-pot procedures for the synthesis of allyl thioacetates from MBH reactions have been developed. tandfonline.com In a one-pot synthesis, the three steps (MBH reaction, acetylation, and nucleophilic substitution) are carried out sequentially in the same reaction vessel without the isolation of intermediates. rsc.org

In line with the principles of green chemistry, solvent-free reaction conditions have been investigated for the synthesis of allyl thioacetates. The first two steps of the MBH-based synthesis, the MBH reaction itself and the subsequent acetylation, can often be performed under solvent-free (neat) conditions. tandfonline.com This approach minimizes the use of volatile organic solvents, which are often hazardous and environmentally damaging.

In a typical solvent-free protocol, the aldehyde, activated alkene, and DABCO are mixed and stirred at room temperature. rsc.org Upon completion, acetic anhydride and DMAP are added directly to the neat reaction mixture for the acetylation step. The final nucleophilic substitution with potassium thioacetate is then carried out in a minimal amount of a polar aprotic solvent like DMF to ensure efficient reaction. rsc.org The adoption of solvent-free conditions for the initial steps contributes to a more environmentally benign synthesis.

Nucleophilic substitution is a fundamental reaction in the synthesis of allyl thioacetates. The most common approach involves the reaction of an allylic halide or an allylic alcohol derivative (such as an acetate or mesylate) with a thioacetate salt, typically potassium thioacetate.

The reaction of allylic substrates can proceed via either an SN2 or an SN2' mechanism. In an SN2 reaction, the nucleophile attacks the carbon atom bearing the leaving group, resulting in a direct substitution with inversion of configuration if the carbon is chiral. In an SN2' reaction, the nucleophile attacks the γ-carbon of the allylic system, leading to a rearrangement of the double bond. The choice between these two pathways is influenced by factors such as the structure of the allylic substrate, the nature of the nucleophile, and the reaction conditions.

In the context of the MBH-derived acetates, the reaction with potassium thioacetate predominantly follows an SN2' pathway. tandfonline.com This is a key step in controlling the regioselectivity and stereoselectivity of the final product.

A straightforward synthesis of allyl thioacetate can also be achieved by reacting allyl mesylate with potassium thioacetate in water. This method provides a greener alternative to the use of organic solvents. The reaction proceeds efficiently at 40 °C in the presence of potassium carbonate.

Table 2: Synthesis of Allyl Thioacetate via Nucleophilic Substitution

| Substrate | Nucleophile | Solvent | Product |

|---|---|---|---|

| Allyl Mesylate | Potassium Thioacetate | Water | Allyl thioacetate |

Hydrosilylation, the addition of a silicon-hydrogen bond across a double bond, is a versatile method for the synthesis of organosilicon compounds. This reaction can also be employed as a route to functionalized thioacetates. The process typically involves the use of a transition metal catalyst, such as those based on iridium or platinum.

The iridium-catalyzed hydrosilylation of various sulfur-containing olefins, including allyl thioacetate, with silanes like (RO)₃SiH has been demonstrated. nih.govmdpi.com This reaction is chemoselective, meaning the hydrosilylation occurs at the carbon-carbon double bond without affecting the thioester functionality. This method is particularly useful for the synthesis of silane coupling agents that contain a thioacetate group, which are important in industrial applications. The reaction is typically carried out using an iridium catalyst such as [IrCl(cod)]₂ (cod = 1,5-cyclooctadiene) and proceeds in good yields. nih.govmdpi.com

Table 3: Iridium-Catalyzed Hydrosilylation of Allyl Thioacetate

| Olefin | Silane | Catalyst | Product |

|---|

Morita–Baylis–Hillman (MBH) Reaction-Based Protocols for Thioacetate Formation

Derivatization Strategies for Analytical or Functional Enhancement

The inherent chemical functionalities of methyl allylthioacetate, namely the thioester linkage and the allyl group, present opportunities for strategic chemical modifications. These derivatizations can be employed to enhance analytical detection, facilitate purification, or introduce new functional properties for specific applications. Such modifications can be broadly categorized into those designed for improved spectroscopic analysis and those that impart new functionalities to the molecule by altering the allyl or thioacetate moieties.

Chemical Modification for Spectroscopic Analysis (General methods)

While methyl allylthioacetate possesses chromophores that allow for detection by certain spectroscopic methods, its response can be weak or non-specific. Chemical derivatization can introduce moieties that significantly enhance detectability and selectivity, particularly for chromatographic and spectroscopic techniques.

A common strategy for enhancing the spectroscopic detection of thioesters involves their conversion to derivatives with strong chromophores or fluorophores. Although this often involves the initial hydrolysis of the thioester to the corresponding thiol, the resulting thiol can be readily derivatized. For instance, the thiol can be reacted with a variety of labeling reagents to produce highly absorbing or fluorescent adducts suitable for UV-Vis or fluorescence spectroscopy.

Table 1: General Derivatization Strategies for Thioesters via Thiol Intermediates

| Derivatization Reagent Type | Target Functionality | Resulting Derivative | Analytical Enhancement |

| Maleimides | Thiol (from thioester hydrolysis) | Thioether | Introduction of a chromophore or fluorophore for UV-Vis or fluorescence detection. |

| Iodoacetamides | Thiol (from thioester hydrolysis) | Thioether | Covalent labeling with a fluorescent or UV-active tag. |

| Benzyl thioesters | N-terminal cysteine | Amide | Specific labeling of proteins or peptides with fluorescent dyes. nih.gov |

| Propiolates | Thiol (from thioester hydrolysis) | Thioacrylate | Formation of a UV-absorbing derivative for spectrophotometric determination. |

For mass spectrometry, derivatization can improve ionization efficiency and fragmentation patterns, aiding in structural elucidation and quantification. Alkylation or arylation of the thiol derived from methyl allylthioacetate can increase volatility for gas chromatography-mass spectrometry (GC-MS) analysis. Furthermore, introducing a charged moiety can enhance signal intensity in electrospray ionization-mass spectrometry (ESI-MS). Isotopic labeling, through derivatizing reagents containing stable isotopes, can be employed for quantitative analysis by creating an internal standard with a distinct mass-to-charge ratio.

Functionalization of Allyl and Thioacetate Moieties for Specific Applications

Beyond enhancing analytical detection, the allyl and thioacetate groups of methyl allylthioacetate can be chemically modified to create new molecules with specific functionalities.

The allyl group is a versatile handle for a wide range of chemical transformations. Its double bond can participate in various addition reactions, allowing for the introduction of diverse functional groups.

Thiol-ene "Click" Chemistry: The allyl double bond can readily react with thiols in the presence of a radical initiator or UV light. This highly efficient and specific reaction allows for the conjugation of methyl allylthioacetate to a wide array of thiol-containing molecules, including peptides, carbohydrates, and synthetic polymers. This approach is valuable for creating functional materials, such as biocompatible surfaces or targeted drug delivery systems.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids. The resulting epoxide is a reactive intermediate that can be opened by various nucleophiles to introduce a wide range of functionalities, such as amino alcohols or diols.

Palladium-Catalyzed Allylic Functionalization: The allylic position is susceptible to functionalization through transition metal catalysis. For example, palladium-catalyzed reactions can be used to introduce silyl or boronate groups, which are valuable intermediates for further cross-coupling reactions in organic synthesis.

The thioacetate moiety can also be a site for functionalization, primarily through its conversion to a thiol.

Thiol-Based Polymer Synthesis: The thioacetate can be deprotected to reveal a thiol group. This thiol can then act as a chain transfer agent in radical polymerizations or as a nucleophile in the synthesis of thiol-functionalized polymers. These polymers have applications in areas such as self-healing materials and responsive hydrogels.

Surface Modification: The thiol generated from the deprotection of the thioacetate can be used to anchor the molecule onto gold surfaces, forming self-assembled monolayers (SAMs). This allows for the controlled modification of surface properties, which is important in the development of sensors, electronic devices, and biocompatible coatings.

Table 2: Functionalization Reactions of Allyl and Thioacetate Moieties

| Moiety | Reaction Type | Reagents | Resulting Functionality | Potential Application |

| Allyl | Thiol-ene "Click" Chemistry | Thiol, Radical Initiator/UV | Thioether linkage | Bioconjugation, Functional Materials |

| Allyl | Epoxidation | Peroxy acid (e.g., m-CPBA) | Epoxide | Synthesis of functionalized diols and amino alcohols |

| Allyl | Palladium-Catalyzed Silylation | Disilane, Palladium Catalyst | Allylsilane | Intermediate for organic synthesis |

| Thioacetate | Deprotection to Thiol | Base or Acid | Thiol | Precursor for thiol-based polymers, Surface modification |

Mechanistic Insights and Computational Studies on Methyl Allylthioacetate Chemistry

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of allylic thioacetates like methyl allylthioacetate typically involves a multi-step process, beginning with the formation of a functionalized allylic alcohol, which is then converted to the final thioester. The elucidation of these reaction pathways, including the exploration of intermediates and transition states, is fundamental to optimizing reaction conditions and yields.

The Morita–Baylis–Hillman (MBH) reaction is a pivotal carbon-carbon bond-forming reaction that produces densely functionalized allylic alcohols, the key precursors for synthesizing methyl allylthioacetate. wikipedia.org The reaction couples an activated alkene (like an acrylate) with an electrophile, typically an aldehyde, under the catalysis of a nucleophilic tertiary amine or phosphine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO). wikipedia.org

The generally accepted mechanism proceeds through three primary steps:

Michael Addition: The nucleophilic catalyst (e.g., DABCO) performs a conjugate addition to the activated alkene (e.g., methyl acrylate). This forms a zwitterionic enolate intermediate, which acts as the key nucleophile in the subsequent step.

Aldol Addition: The generated enolate attacks the carbonyl carbon of the aldehyde. This step forms a new carbon-carbon bond and results in an alkoxide intermediate.

Proton Transfer and Elimination: An intramolecular proton transfer, often the rate-determining step of the reaction, occurs from the α-carbon to the alkoxide. Subsequent elimination of the catalyst regenerates it for the next catalytic cycle and yields the final allylic alcohol product.

Computational studies have refined this model, suggesting that in the absence of a protic solvent, the proton transfer step can be facilitated by a second molecule of the aldehyde, which explains the observed second-order kinetics with respect to the aldehyde. nih.gov In the presence of protic solvents like methanol, the solvent molecule can act as a shuttle to facilitate the proton transfer, following a lower energy pathway. nih.gov

Once the MBH adduct (the allylic alcohol or its acetate (B1210297) derivative) is formed, the introduction of the thioacetate (B1230152) moiety is achieved through a nucleophilic substitution reaction. This transformation is critical for completing the synthesis of methyl allylthioacetate. The reaction typically proceeds via an S(_N)2' (S(_N)2 prime) mechanism.

In this pathway, the nucleophile (a thioacetate anion, from a source like potassium thioacetate) attacks the γ-carbon of the allylic system (the double bond), rather than the carbon bearing the leaving group (the α-carbon). This attack is concerted with the departure of the leaving group (e.g., acetate) and results in a rearrangement of the double bond. This regioselectivity is a hallmark of the S(_N)2' reaction and is crucial for forming the desired constitutional isomer.

During such allylic substitutions, the potential for isomerization exists. Studies on related allylic systems suggest that under certain conditions, a competing S(_N)1 mechanism could occur, leading to the formation of a resonance-stabilized allylic cation intermediate. researchgate.net This cation can be attacked by the nucleophile at either the α or γ position, potentially leading to a mixture of regioisomers. However, the S(_N)2' pathway is often favored for MBH adducts, providing good regiocontrol.

Application of Computational Chemistry in Molecular Analysis

Computational chemistry provides powerful tools for investigating molecular properties and reaction dynamics at an electronic level. Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable for predicting the electronic structure, reactivity, and thermodynamic and kinetic profiles of reactions involving molecules like methyl allylthioacetate. mcmaster.ca

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mcmaster.ca By calculating the electron density, DFT can determine various molecular properties and reactivity descriptors. While direct computational studies on methyl allylthioacetate are not extensively documented, research on the closely related compound allyl mercaptan (AM) provides significant insight into the behavior of the allyl-sulfur functional group system. nih.govmdpi.com

Key electronic properties and reactivity descriptors calculated using DFT include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Global Reactivity Descriptors: Parameters such as ionization potential (IP), electron affinity (EA), chemical potential (μ), molecular hardness (η), and softness (S) are derived from HOMO and LUMO energies. nih.gov These descriptors provide a quantitative measure of the molecule's reactivity and stability. For instance, a molecule with a low hardness value is considered "soft" and more reactive. nih.gov

Thermodynamic Descriptors: Properties like Bond Dissociation Enthalpy (BDE) can be calculated to predict the strength of specific bonds within the molecule, offering insights into its potential reaction pathways, such as radical-mediated processes. mdpi.com

The following table presents calculated reactivity descriptors for allyl mercaptan, which serves as a model for understanding the electronic characteristics of the allyl-sulfur moiety in methyl allylthioacetate.

Data sourced from DFT B3LYP/cc-pVQZ level calculations on Allyl Mercaptan. nih.govmdpi.com

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the calculation of transition state structures and energies. For the synthesis of methyl allylthioacetate's precursors via the MBH reaction, theoretical studies have provided profound insights. rsc.org

DFT calculations have been used to model the entire reaction profile of the MBH reaction. These studies confirm that the C-C bond formation step has a relatively low activation energy, while the subsequent proton transfer step typically represents the highest energy barrier, making it the rate-determining step. nih.gov The calculated activation barrier for the methanol-assisted proton transfer step in the reaction between methyl acrylate (B77674) and benzaldehyde (B42025) is approximately 24.6 kcal/mol. nih.gov

These theoretical models allow researchers to:

Visualize Transition States: The geometry of the transition state can be calculated, revealing how reactants orient themselves during the reaction. For the MBH reaction, calculations show a cyclic transition state for the proton transfer, which is stabilized by the participating solvent or aldehyde molecules. nih.gov

Quantify Activation Energies: The energy difference between the reactants and the transition state (the activation energy) determines the reaction rate. Computational models can predict these barriers, helping to explain why the MBH reaction is often slow.

Evaluate Catalysts: The effect of different catalysts can be modeled by calculating the reaction profiles they mediate. Recent studies have even used genetic algorithms combined with DFT to computationally discover novel catalysts with lower activation barriers than traditional ones like DABCO, predicting rate enhancements that were later verified experimentally. chemrxiv.org

The table below summarizes key energetic data from computational studies on the MBH reaction pathway.

Calculated transition state energies relative to reactants for the DABCO-catalyzed reaction of methyl acrylate and benzaldehyde. nih.gov

Table of Compounds

Biological Significance and Biochemical Roles of Methyl Allylthioacetate

Contribution to Sensory Perception and Flavor Chemistry

While data on Methyl allylthioacetate is scarce, related sulfur-containing esters are recognized as significant contributors to the aroma and flavor of various foods, particularly tropical fruits.

Sulfur-containing esters play a crucial role in defining the characteristic aroma of pineapple (Ananas comosus). Compounds such as Methyl 3-(methylthio)propanoate and Ethyl 3-(methylthio)propanoate have been identified as key constituents of pineapple flavor. oup.com These thioesters contribute to the complex bouquet that consumers perceive as typical for the fruit. scentspiracy.com

Research on different parts of the cayenne pineapple has quantified the concentration of these important aroma compounds, as detailed in the table below.

| Compound Name | Part of Fruit | Concentration (μg·kg⁻¹) | Reference |

| Ethyl 3-(methylthio)propanoate | Pulp | 91.21 | nih.gov |

| Ethyl 3-(methylthio)propanoate | Core | 42.67 | nih.gov |

This interactive table is based on data from studies on pineapple aroma.

The sensory attributes of sulfur-containing compounds are diverse and significantly influence consumer preference. General studies on S-methyl thioesters describe their odors as "cheesy," "green," "floral," and even "pineapple," highlighting their importance in creating desirable fruity notes. fao.org

Bioactivity and Functional Implications as a Component of Natural Extracts

While no bioactivity data exists for Methyl allylthioacetate, other volatile sulfur compounds containing the S-allyl group have been investigated for their functional roles.

Many thiol-containing compounds are known to be potent antioxidants. rjor.ro A prominent example of a bioactive molecule with an S-allyl group is S-allyl-L-cysteine (SAC) , a sulfur-containing amino acid found in aged garlic extract. researchgate.netnih.gov SAC has demonstrated significant antioxidant activity, protecting against oxidative stress and damage caused by free radicals. researchgate.netsigmaaldrich.com

The antioxidant mechanism of thiol compounds involves the deprotonation of the thiol group to form a thiolate, which can then be oxidized to a disulfide, thereby neutralizing harmful reactive oxygen species (ROS). nih.govnih.gov The capacity of these molecules to act as antioxidants is crucial for maintaining cellular redox balance. nih.gov SAC, specifically, has been shown to have neuroprotective and hepatoprotective effects, largely attributed to its ability to combat oxidative stress. nih.govsigmaaldrich.com

Volatile sulfur compounds are known to mediate interactions between and among different organisms, including microbes. Although Methyl allylthioacetate has not been studied in this context, compounds derived from the breakdown of sulfur-containing precursors in garlic, such as diallyl disulfide (DADS) and diallyl trisulfide (DATS) , exhibit potent antimicrobial activity. scienceopen.com

These compounds are formed when garlic cells are damaged, triggering an enzymatic reaction that converts S-allyl-L-cysteine sulfoxide (B87167) (alliin) into allicin (B1665233), which then decomposes into various volatile sulfur compounds like DADS and DATS. scienceopen.com These molecules can inhibit the growth of a wide range of bacteria and fungi, playing a defensive role for the plant. This illustrates how volatile organosulfur compounds can act as infochemicals that influence microbial ecosystems.

There is no scientific literature suggesting a role for Methyl allylthioacetate in the cryopreservation of biological samples. The compounds typically used as cryoprotective agents (CPAs) are small molecules that can penetrate cells and prevent the formation of damaging ice crystals, such as glycerol, dimethyl sulfoxide (DMSO), and various glycols. nih.gov

In the context of sperm cryopreservation, amides like N-Methylacetamide (MA) have been investigated as an alternative to glycerol. mdpi.com Studies have shown that adjusting the concentration of MA can improve the post-thaw quality of chicken sperm, including membrane integrity and motility. mdpi.com The chemical properties that make these compounds effective—high water solubility and the ability to form hydrogen bonds—are not characteristic of thioesters like Methyl allylthioacetate, making its use in this application unlikely.

Biotransformation and Metabolism in Biological Systems

The biotransformation and metabolism of methyl allylthioacetate in biological systems are intrinsically linked to the broader enzymatic and chemical pathways of sulfur compounds within Allium species. While direct enzymatic synthesis or degradation pathways for methyl allylthioacetate are not extensively documented, its formation is understood as a consequence of the transformation of primary sulfur compounds following cellular disruption and subsequent processing.

Enzymatic Pathways and Degradation in Plant Systems (e.g., Allium Species)

In intact Allium tissues, the precursors to many volatile sulfur compounds, including the likely precursors of methyl allylthioacetate, are stable, non-volatile S-alk(en)yl-L-cysteine S-oxides. The key enzyme responsible for initiating the cascade of volatile sulfur compound formation is alliinase (E.C. 4.4.1.4). This enzyme is compartmentalized separately from its substrates in intact cells. Upon cellular damage, such as cutting, crushing, or chewing, alliinase comes into contact with these precursors, catalyzing their conversion into highly reactive sulfenic acids.

These sulfenic acids are unstable and undergo rapid, non-enzymatic condensation to form thiosulfinates. The most well-known of these is allicin (diallyl thiosulfinate) in garlic. Allicin itself is a transient compound and serves as a primary precursor for a diverse array of secondary sulfur compounds. The formation of methyl allylthioacetate is believed to occur from the subsequent reactions of these allicin-derived products.

While a specific enzyme for the direct synthesis of methyl allylthioacetate in Allium has not been identified, the initial enzymatic action of alliinase is the critical first step. The subsequent formation of this compound is likely the result of a series of non-enzymatic chemical reactions involving the degradation products of allicin and other related compounds.

Fate during Food Processing and Storage

The presence and concentration of methyl allylthioacetate are significantly influenced by food processing and storage conditions. It is not typically found in fresh, unprocessed Allium tissues but rather emerges as a result of transformations that occur during processing methods such as fermentation, aging, and thermal treatment.

During processes like the production of black garlic or fermented garlic products, the enzymatic and chemical reactions initiated by tissue processing are further modified by heat and microbial activity. These conditions promote the degradation of allicin and its derivatives into a complex mixture of volatile compounds, including methyl allylthioacetate. For instance, in lacto-fermented garlic, methyl allylthioacetate is one of the volatile compounds that contributes to its characteristic aroma. Similarly, it has been identified as a main sulfur compound in fermented black garlic extract.

The stability of methyl allylthioacetate and its concentration can change over the storage period of processed Allium products. The chemical environment, including pH and the presence of other reactive molecules, will dictate its persistence and potential further degradation.

Table 1: Relative Abundance of Methyl Allylthioacetate in Processed Garlic Products

| Processing Method | Product | Relative Abundance of Methyl Allylthioacetate |

| Fermentation | Lacto-fermented garlic | Present |

| Aging/Fermentation | Black garlic extract | Identified as a main sulfur compound |

| High Hydrostatic Pressure | Garlic paste | Detected |

Environmental Dynamics and Fate Methodologies for Organosulfur Compounds

Analytical Considerations for Environmental Monitoring and Residue Analysis

Accurate and sensitive analytical methods are essential for detecting and quantifying methyl allylthioacetate in environmental samples to assess its fate and potential exposure.

Developing a method for the trace analysis of methyl allylthioacetate would likely involve a multi-step process including sample extraction, cleanup, and instrumental analysis. Given that many organosulfur compounds are volatile, techniques suitable for such compounds would be a primary focus. nih.gov

Sample Preparation: The first step is to extract the analyte from the environmental matrix (e.g., soil, water, air).

For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common techniques to isolate and pre-concentrate the analyte. nih.gov

For soil and sediment samples, solvent extraction, potentially accelerated by sonication or pressurized liquid extraction (PLE), would be employed.

For air samples, trapping on a solid sorbent followed by thermal desorption is a standard approach.

A crucial aspect of sample preparation is the cleanup step, which removes interfering compounds from the sample extract to ensure accurate quantification.

Instrumental Analysis: Gas chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds. nih.gov For the detection of sulfur-containing compounds, specific detectors can be used:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly versatile and sensitive technique that not only quantifies the compound but also provides structural information for confirmation of its identity. nih.govnih.gov

Gas Chromatography with a Flame Photometric Detector (GC-FPD) or Sulfur Chemiluminescence Detector (GC-SCD): These detectors are highly selective for sulfur-containing compounds, which can be advantageous when analyzing complex environmental samples.

For less volatile organosulfur compounds or their degradation products, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or other suitable detectors could be employed. diva-portal.orgresearchgate.net

The table below summarizes a potential analytical method for methyl allylthioacetate.

| Analytical Step | Technique | Key Considerations |

| Extraction (Water) | Solid-Phase Extraction (SPE) | Selection of appropriate sorbent material and elution solvents. |

| Extraction (Soil) | Pressurized Liquid Extraction (PLE) | Optimization of solvent, temperature, and pressure for efficient extraction. |

| Cleanup | Dispersive Solid-Phase Extraction (d-SPE) or Column Chromatography | Removal of co-extracted matrix components (e.g., humic substances, lipids). |

| Separation & Detection | Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) | Optimization of fiber coating, extraction time, and temperature for HS-SPME. Selection of appropriate GC column and MS parameters (e.g., selected ion monitoring for higher sensitivity). |

| Quantification | Internal Standard Calibration | Use of a labeled internal standard to correct for matrix effects and variations in extraction efficiency. |

This table presents a plausible analytical approach based on methods for similar volatile organosulfur compounds.

Future Research Avenues for Methyl Allylthioacetate

Elucidation of Novel Biosynthetic Pathways in Plants

The precise biosynthetic pathway of methyl allylthioacetate in plants is currently not well-defined, presenting a significant area for future research. While many plants in the genus Allium (e.g., garlic, onions) are known to produce a wide array of volatile organosulfur compounds, the specific enzymatic steps leading to methyl allylthioacetate are yet to be elucidated. nih.govbohrium.com

Future research will likely focus on identifying and characterizing the enzymes involved in its formation. The biosynthesis of many plant-based organosulfur compounds begins with S-alk(en)yl-L-cysteine sulfoxides (ACSOs). mdpi.com When plant tissues are damaged, the enzyme alliinase is released, which catalyzes the breakdown of ACSOs into reactive sulfenic acid intermediates. mdpi.com These intermediates can then undergo further transformations to form a variety of sulfur compounds.

Key research questions to be addressed include:

Identification of Precursors: Determining the specific S-alk(en)yl-L-cysteine sulfoxide (B87167) or other sulfur-containing precursor molecule that initiates the pathway to methyl allylthioacetate.

Enzyme Discovery: Identifying the specific methyltransferases and other enzymes that catalyze the final steps of its synthesis. mdpi.com Plant small molecule methyltransferases are a large class of enzymes critical to many metabolic pathways, and discovering the one responsible for methylating a thioacetate (B1230152) precursor would be a significant breakthrough. researchgate.netnih.gov

Genetic Regulation: Uncovering the genes that code for these enzymes and understanding how their expression is regulated in response to environmental or developmental cues. researchgate.net

Research in this area will likely employ techniques such as isotope labeling studies to trace the metabolic fate of sulfur and carbon atoms, and genetic screening of plant species known for high sulfur compound content.

Development of Advanced Catalytic and Sustainable Synthetic Routes

Beyond its natural occurrence, developing efficient and environmentally friendly methods for synthesizing methyl allylthioacetate is crucial for producing sufficient quantities for research and potential commercial applications. Traditional methods for creating thioesters often involve multi-step processes. wikipedia.org Future research is focused on advanced catalytic and sustainable "green" chemistry approaches.

Promising synthetic strategies for thioesters in general, which could be adapted for methyl allylthioacetate, include:

Photocatalysis: Visible-light-mediated synthesis offers a mild and sustainable alternative to traditional methods. nus.edu.sg Recent studies have shown that thioesters can be synthesized using thiobenzoic acids as dual reagents that act as both one-electron reducing agents and reactants, eliminating the need for an external photocatalyst. organic-chemistry.org

Water-Based Synthesis: Developing synthetic routes that use water as a solvent is a key goal of green chemistry. rsc.org Efficient methods for preparing thioesters from tertiary thioamides and alkyl halides in water have been demonstrated. rsc.org

Sustainable Reagents: Research into safer coupling reagents and greener solvents is ongoing. wikipedia.org The use of readily available starting materials like elemental sulfur or functionalized sulfones also represents a sustainable approach. nus.edu.sg

The table below summarizes potential sustainable synthetic routes applicable to thioesters.

| Synthesis Strategy | Key Features | Potential Advantages for Methyl Allylthioacetate Synthesis |

| Photocatalysis | Uses visible light as an energy source; can operate without external photocatalysts. organic-chemistry.org | Mild reaction conditions, high energy efficiency, reduced waste. |

| Aqueous Synthesis | Employs water as the reaction solvent. rsc.org | Environmentally benign, improved safety, potential for simplified purification. |

| Bio-inspired Catalysis | Utilizes enzymes or mimics of enzymatic processes. | High specificity, operation under mild conditions, biodegradable catalysts. |

| Flow Chemistry | Continuous reaction process in a microreactor. | Enhanced safety, scalability, and precise control over reaction parameters. |

These advanced synthetic methods promise to provide more economical and ecologically responsible ways to produce methyl allylthioacetate. researchgate.net

In-depth Biochemical and Molecular Mechanism Profiling of Bioactivities

Organosulfur compounds from Allium species are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. mdpi.comnih.govnih.gov While compounds like allicin (B1665233) and diallyl sulfide (B99878) have been extensively studied, the specific bioactivities of methyl allylthioacetate and its molecular mechanisms remain largely unexplored. nih.govresearchgate.net

Future research should focus on a systematic evaluation of its biological effects. Key areas of investigation include:

Antimicrobial and Antifungal Activity: Screening methyl allylthioacetate against a broad spectrum of pathogenic bacteria and fungi to determine its potential as an antimicrobial agent. The reactive nature of many organosulfur compounds allows them to interact with sulfhydryl groups in microbial enzymes, disrupting their function. frontiersin.org

Antioxidant Capacity: Quantifying its ability to scavenge free radicals and protect cells from oxidative stress. A positive correlation between organosulfur compound content and antioxidant activity has been observed in Allium vegetables. nih.gov

Anti-inflammatory Effects: Investigating its impact on inflammatory pathways in cell culture and animal models.

Mechanism of Action: Once a bioactivity is identified, elucidating the precise molecular targets is crucial. For example, many allyl compounds exert their effects by inducing apoptosis, causing cell cycle arrest, or modulating key signaling pathways. taylorandfrancis.comacs.org Research could explore if methyl allylthioacetate interacts with specific proteins or signaling molecules to exert its effects. researchgate.net

This research will help to determine if methyl allylthioacetate shares the beneficial properties of other known garlic and onion compounds and could pave the way for new therapeutic or agricultural applications.

Integration of Omics Technologies for Systems-Level Understanding in Biological Contexts

To fully understand the role of methyl allylthioacetate in plants, a systems biology approach is necessary. youtube.com This involves integrating data from various "omics" technologies to build a comprehensive picture of how the compound is synthesized, regulated, and how it interacts with other cellular components. oup.comfrontiersin.org

The primary omics technologies that can be applied are:

Genomics: Sequencing the genomes of plants that produce methyl allylthioacetate can help identify the genes responsible for its biosynthesis. mdpi.com

Transcriptomics: This involves analyzing the complete set of RNA transcripts in a cell under specific conditions. By comparing the transcriptomes of plants under high and low sulfur conditions, researchers can identify genes whose expression is correlated with the production of sulfur compounds. oup.comnih.gov

Proteomics: This is the large-scale study of proteins. Proteomic analysis can identify the enzymes (proteins) directly involved in the biosynthetic pathway of methyl allylthioacetate. nih.gov

Metabolomics: This involves profiling all the small-molecule metabolites within a cell or organism. cabidigitallibrary.org Metabolomic studies of Allium species have revealed extensive variation in their chemical profiles, and this technology can be used to track the levels of methyl allylthioacetate and its precursors in response to different stimuli. bohrium.commdpi.comdntb.gov.ua

By integrating these datasets, researchers can construct metabolic network models that describe the flow of sulfur through the plant and how it is incorporated into compounds like methyl allylthioacetate. oup.comnih.gov This systems-level understanding is critical for efforts aimed at metabolically engineering plants to enhance the production of desirable compounds. frontiersin.orgresearchgate.netscispace.com

Predictive Modeling for Environmental Behavior and Remediation Strategies

As with any chemical compound, understanding the environmental fate and potential impact of methyl allylthioacetate is essential. britannica.com Organosulfur compounds are part of the global sulfur cycle and can be found in soil, water, and the atmosphere. epa.gov Predictive modeling can help to forecast the behavior of methyl allylthioacetate in various environmental compartments.

Key research avenues in this area include:

Environmental Fate Modeling: Developing computational models to predict how methyl allylthioacetate will behave in soil and water. esaa.org This includes predicting its persistence, degradation pathways (both biotic and abiotic), and potential for bioaccumulation. Studies on other organosulfur compounds in aerosols and fuels can provide a starting point for understanding their atmospheric chemistry. acs.orgcopernicus.org

Degradation Studies: Conducting laboratory and field experiments to identify the microorganisms and chemical processes that break down methyl allylthioacetate in the environment.

Remediation Strategies: In cases of environmental contamination with sulfur compounds, effective remediation strategies are needed. Research could explore the use of sulfate-reducing bacteria (SRB), which utilize organic compounds to reduce sulfate, as a potential bioremediation tool. actascientific.comnih.gov Other strategies might involve chemical oxidation or phytoremediation, using plants that can take up and metabolize sulfur compounds. mdpi.comresearchgate.net

The table below outlines potential research approaches for assessing the environmental impact of methyl allylthioacetate.

| Research Area | Methodology | Objective |

| Environmental Fate | Laboratory soil/water microcosm studies; computational modeling (e.g., QSAR). | Predict persistence, mobility, and degradation products in different environmental matrices. |

| Biodegradation | Isolation and characterization of soil/water microorganisms; analysis of metabolic byproducts. | Identify microbial species capable of degrading the compound and elucidate the degradation pathway. |

| Ecotoxicity | Standardized toxicity tests on representative aquatic and terrestrial organisms. | Determine potential risks to non-target organisms and establish environmental quality standards. |

| Remediation | Bioreactor studies with sulfate-reducing bacteria; phytoremediation trials with hyperaccumulating plants. | Develop effective and sustainable methods for removing the compound from contaminated soil and water. researchgate.net |

This research is crucial for ensuring that any future use of methyl allylthioacetate is environmentally responsible.

Q & A

Q. What are the primary natural sources of Methyl Allylthioacetate, and what analytical methods are recommended for its identification and quantification in biological samples?

Methyl allylthioacetate is a volatile sulfur-containing compound identified in garlic (Allium sativum), particularly under mechanical stress such as cutting. It constitutes approximately 0.12% of total volatile flavor compounds in damaged garlic tissues . For identification and quantification, gas chromatography-mass spectrometry (GC-MS) coupled with headspace solid-phase microextraction (HS-SPME) is widely used due to its sensitivity to low-concentration volatiles. Key parameters include fiber type (e.g., divinylbenzene/carboxen/polydimethylsiloxane), extraction temperature (40–60°C), and chromatographic conditions (e.g., DB-5MS column, splitless mode). Calibration curves using synthetic standards are essential for accurate quantification .

Q. What are the established synthetic routes for Methyl Allylthioacetate, and what key reaction parameters influence yield and purity?

Methyl allylthioacetate can be synthesized via nucleophilic substitution between allyl mercaptan and methyl chloroacetate in anhydrous conditions. A typical protocol involves:

- Dissolving allyl mercaptan in dry dichloromethane.

- Adding methyl chloroacetate dropwise under nitrogen atmosphere.

- Using a base (e.g., triethylamine) to scavenge HCl.

- Purification via fractional distillation under reduced pressure. Yield optimization (70–85%) depends on stoichiometric ratios (1:1.2 allyl mercaptan to methyl chloroacetate), reaction temperature (0–5°C to minimize side reactions), and exclusion of moisture . Purity is confirmed by ¹H NMR (δ 3.65 ppm for methyl ester, δ 5.8–5.2 ppm for allyl protons) and GC-MS (m/z 146 [M+] and fragment ions at m/z 87, 73) .

Q. What safety protocols should researchers follow when handling Methyl Allylthioacetate in laboratory settings?

- Storage: Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent oxidation and moisture absorption .

- Handling: Use fume hoods, nitrile gloves, and safety goggles. Avoid skin contact due to potential irritation .

- First Aid:

- Inhalation: Move to fresh air; administer artificial respiration if breathing is impaired .

- Skin Contact: Wash with soap and water for 15 minutes .

- Eye Exposure: Rinse with saline solution for 20 minutes .

Always consult safety data sheets (SDS) and institutional guidelines for emergency protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Methyl Allylthioacetate across different experimental models?

Discrepancies in bioactivity (e.g., antimicrobial efficacy in bacterial vs. fungal models) may arise from differences in:

- Experimental Design: Standardize inoculum size (e.g., 1 × 10⁶ CFU/mL) and exposure time (24–48 hours).

- Solubility: Use dimethyl sulfoxide (DMSO) at ≤1% v/v to avoid solvent toxicity.

- Data Normalization: Express activity relative to positive controls (e.g., amphotericin B for fungi). Meta-analyses integrating dose-response curves and mechanistic studies (e.g., membrane permeability assays) can clarify context-dependent effects .

Q. What advanced spectroscopic or computational methods are suitable for studying the interaction of Methyl Allylthioacetate with lipid bilayers or protein targets?

- Nuclear Overhauser Effect Spectroscopy (NOESY): Maps spatial proximity between methyl allylthioacetate and lipid headgroups in model membranes (e.g., DMPC liposomes) .

- Molecular Dynamics (MD) Simulations: Use force fields (e.g., CHARMM36) to predict partitioning behavior in lipid bilayers.

- Surface Plasmon Resonance (SPR): Quantifies binding kinetics to immobilized enzymes (e.g., cysteine proteases) . These methods require cross-validation with experimental data (e.g., fluorescence quenching assays) .

Q. What strategies can mitigate degradation of Methyl Allylthioacetate during long-term stability studies in aqueous or oxidative environments?

- Stabilizers: Add antioxidants (0.1% BHT) or chelating agents (EDTA) to aqueous buffers.

- Storage Conditions: Use amber vials under argon at pH 5–6 (adjusted with citrate buffer).

- Analytical Monitoring: Track degradation via HPLC (C18 column, acetonitrile/water gradient) and LC-MS to identify breakdown products (e.g., disulfides) . Accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life under standard conditions .

Q. How does Methyl Allylthioacetate influence sulfur metabolic pathways in plant or microbial systems, and what omics tools are appropriate for mechanistic studies?

- Metabolomics: LC-MS/MS profiling of thiol-containing metabolites (e.g., glutathione, cysteine) in treated vs. control samples.

- Transcriptomics: RNA-seq to identify upregulated genes in sulfur assimilation (e.g., cysK, metB) .

- Isotope Tracing: Use ³⁴S-labeled methyl allylthioacetate to track incorporation into biomolecules . Integrate data with pathway analysis tools (e.g., KEGG, MetaCyc) to map metabolic perturbations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.